molecular formula C21H24F3N3O6S3 B12415380 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8

4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8

Cat. No.: B12415380
M. Wt: 575.7 g/mol
InChI Key: FVVGOJKXBWLQFS-LUWJVEDISA-N
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Description

4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 is a complex organic compound with a molecular formula of C21H16D8F3N3O6S3 and a molecular weight of 575.67. This compound is labeled with deuterium (d8), which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound requires strict process parameter control to ensure product quality. The synthesis is often carried out in flexible batch sizes to meet the needs of global customers. Warehouses in multiple cities ensure timely delivery of the product.

Chemical Reactions Analysis

Types of Reactions

4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and morpholinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in the study of metabolic pathways in vivo due to its stable isotope labeling.

    Medicine: Utilized in clinical diagnostics, imaging, and newborn screening.

    Industry: Applied as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants.

Mechanism of Action

The mechanism of action of 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in metabolic processes, thereby influencing the activity and function of these biological molecules. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide (unlabeled)
  • 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d4

Uniqueness

The uniqueness of 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 lies in its deuterium labeling, which enhances its stability and allows for detailed study of its metabolic pathways. This makes it particularly valuable in research applications where precise tracking and analysis are required.

Properties

Molecular Formula

C21H24F3N3O6S3

Molecular Weight

575.7 g/mol

IUPAC Name

4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C21H24F3N3O6S3/c22-21(23,24)35(29,30)19-13-17(36(25,31)32)6-7-18(19)26-15(14-34-16-4-2-1-3-5-16)12-20(28)27-8-10-33-11-9-27/h1-7,13,15,26H,8-12,14H2,(H2,25,31,32)/t15-/m1/s1/i8D2,9D2,10D2,11D2

InChI Key

FVVGOJKXBWLQFS-LUWJVEDISA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C(=O)C[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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